molecular formula C21H21N3O3S B11643831 3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B11643831
M. Wt: 395.5 g/mol
InChI Key: LMMDVOADCRRTDH-UHFFFAOYSA-N
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Description

3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an isocyanate.

    Attachment of the Morpholine Group: The morpholine group is attached via a nucleophilic substitution reaction, where the benzofuran derivative reacts with morpholine in the presence of a base.

    Final Assembly: The final compound is assembled by reacting the intermediate with 4-isothiocyanatophenylmorpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has shown potential as an inhibitor of certain enzymes. It is being studied for its ability to interact with biological targets such as kinases and proteases.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its structural features allow for the creation of polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide: Known for its potential anti-inflammatory and anticancer properties.

    N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide: Lacks the methyl group, which may affect its biological activity.

    3-methyl-N-{[4-(piperidin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide: Substitution of morpholine with piperidine, which can alter its interaction with molecular targets.

Uniqueness

The presence of the morpholine group in this compound is a key feature that distinguishes it from similar compounds. This group can enhance its solubility and ability to interact with specific biological targets, making it a unique candidate for further research and development.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

3-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H21N3O3S/c1-14-17-4-2-3-5-18(17)27-19(14)20(25)23-21(28)22-15-6-8-16(9-7-15)24-10-12-26-13-11-24/h2-9H,10-13H2,1H3,(H2,22,23,25,28)

InChI Key

LMMDVOADCRRTDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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